

An In-depth Technical Guide on 1-(4-Aminophenyl)piperidine-4-carboxamide

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1284894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(4-Aminophenyl)piperidine-4-carboxamide**. The information is curated for professionals in research and drug development, with a focus on structured data, experimental context, and logical pathways.

Chemical Identity and Properties

1-(4-Aminophenyl)piperidine-4-carboxamide is a piperidine derivative with a distinct chemical structure that suggests potential applications in medicinal chemistry. The core structure consists of a piperidine ring substituted at the 1-position with a 4-aminophenyl group and at the 4-position with a carboxamide group.

Table 1: Core Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	1-(4-aminophenyl)piperidine-4-carboxamide	PubChem
CAS Number	223786-50-3	CymitQuimica [1]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O	PubChemLite [2]
Molecular Weight	219.288 g/mol	CymitQuimica [1]
Monoisotopic Mass	219.13716 Da	PubChemLite [2]
Predicted XlogP	0.7	PubChemLite [2]
Purity	95.0% (typical)	CymitQuimica [1]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	469.2 ± 45.0 °C	Prediction based on structural analogues.
Density	1.202 ± 0.06 g/cm ³	Prediction based on structural analogues.
pKa	16.39 ± 0.20	This value is for the amide proton and is a prediction. The aminophenyl group will have a lower pKa.

Solubility and Appearance: While specific experimental data on the solubility of **1-(4-Aminophenyl)piperidine-4-carboxamide** is not readily available, its structure, containing both polar (amine, amide) and non-polar (phenyl ring) moieties, suggests it would be sparingly soluble in water and more soluble in polar organic solvents such as ethanol, methanol, and DMSO. The presence of the basic aminophenyl group indicates that its aqueous solubility is likely pH-dependent, increasing in acidic conditions. It is expected to be a solid, likely a crystalline powder, at room temperature.

Spectral and Analytical Data

Detailed experimental spectral data for **1-(4-Aminophenyl)piperidine-4-carboxamide** is limited in publicly accessible databases. However, predicted mass spectrometry data and characteristic spectroscopic features can be inferred from its structure.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	220.14444	150.4
[M+Na] ⁺	242.12638	155.0
[M-H] ⁻	218.12988	154.2

Data from PubChemLite, calculated using CCSbase.[\[2\]](#)

Expected Spectroscopic Features:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group (typically in the 6.5-7.5 ppm range), the piperidine ring protons (aliphatic region, 1.5-3.5 ppm), and the amide and amine protons, which may be broad and their chemical shift dependent on the solvent and concentration.
- ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with distinct shifts for the carbon bearing the amino group and the carbon attached to the piperidine nitrogen, as well as signals for the piperidine ring carbons and the carbonyl carbon of the amide.
- FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine and the amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C bands.

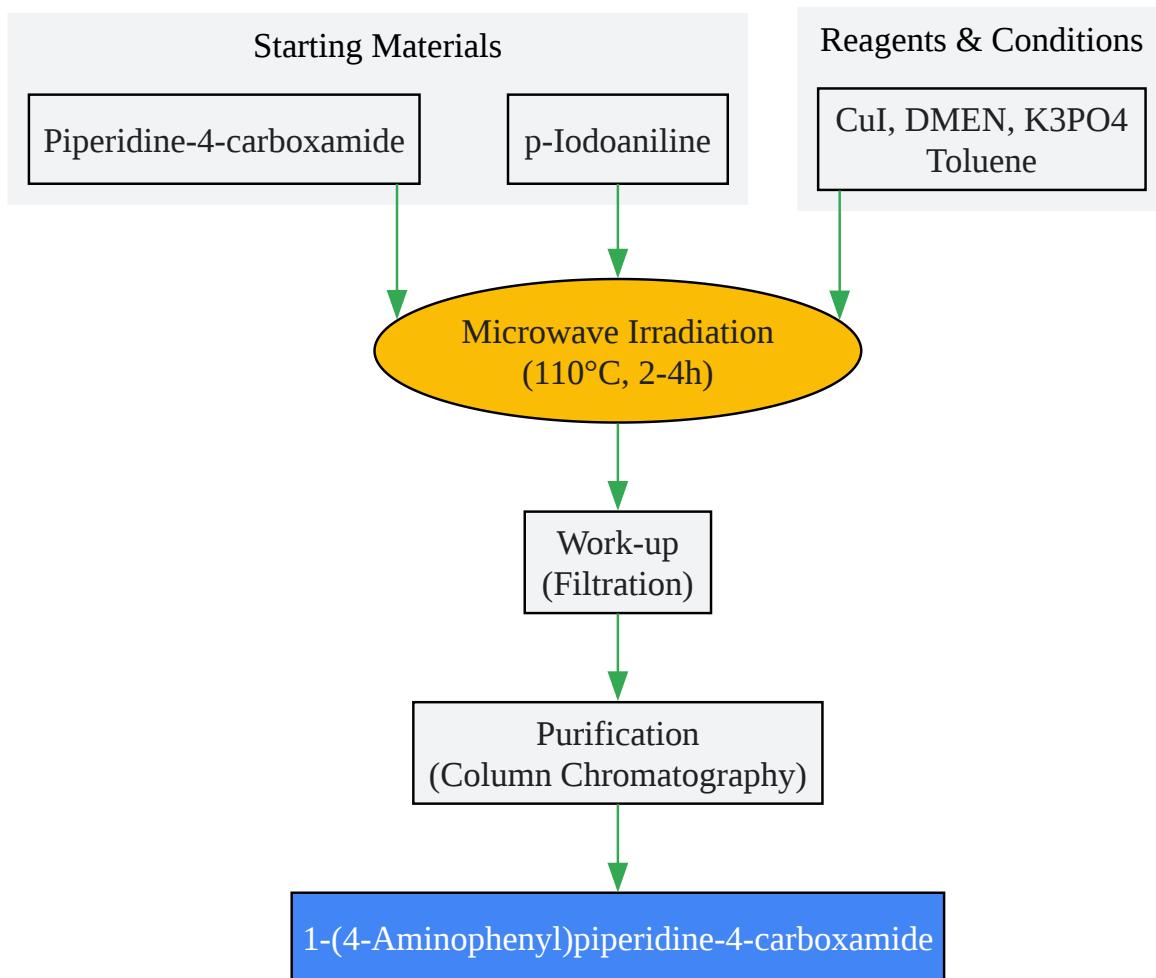
Experimental Protocols

A. Synthesis of **1-(4-Aminophenyl)piperidine-4-carboxamide**

A common synthetic route for N-aryl piperidines involves the Buchwald-Hartwig amination or an Ullmann condensation. The synthesis of **1-(4-Aminophenyl)piperidine-4-carboxamide** can be envisioned via the coupling of a protected 4-haloaniline with piperidine-4-carboxamide, followed by deprotection. An alternative is the reaction of p-iodoaniline or p-bromoaniline with piperidine-4-carboxamide.^[3]

General Protocol (Ullmann Condensation):

- Reaction Setup: In a microwave reactor vessel, combine piperidine-4-carboxamide (1.2 eq), p-iodoaniline (1.0 eq), potassium phosphate (K_3PO_4 , 2.0 eq), copper(I) iodide (CuI , 0.05 eq), and N,N'-dimethylethylenediamine (DMEN, 0.1 eq) in dry toluene.
- Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 110°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to yield the final product.
- Characterization: Confirm the structure and purity of the isolated product using 1H NMR, ^{13}C NMR, mass spectrometry, and HPLC.



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Caption: Synthetic workflow for **1-(4-Aminophenyl)piperidine-4-carboxamide**.

B. Protein Kinase B (Akt) Inhibition Assay

Given the biological activity of structurally similar compounds, a key experiment would be to assess the inhibitory potential of **1-(4-Aminophenyl)piperidine-4-carboxamide** against Protein Kinase B (Akt).

General Protocol (Radiometric Filter Binding Assay):[\[4\]](#)[\[5\]](#)

- Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified Akt enzyme and a suitable peptide

substrate.

- Compound Dilution: Prepare serial dilutions of the test compound (**1-(4-Aminophenyl)piperidine-4-carboxamide**) in DMSO and then in the reaction buffer.
- Kinase Reaction: In a microplate, combine the Akt enzyme, the peptide substrate, and the test compound at various concentrations.
- Initiation: Start the kinase reaction by adding [γ -³²P]ATP. Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Termination: Stop the reaction by adding a solution like phosphoric acid.
- Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Quantification: Measure the radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC₅₀ value by fitting the data to a dose-response curve.

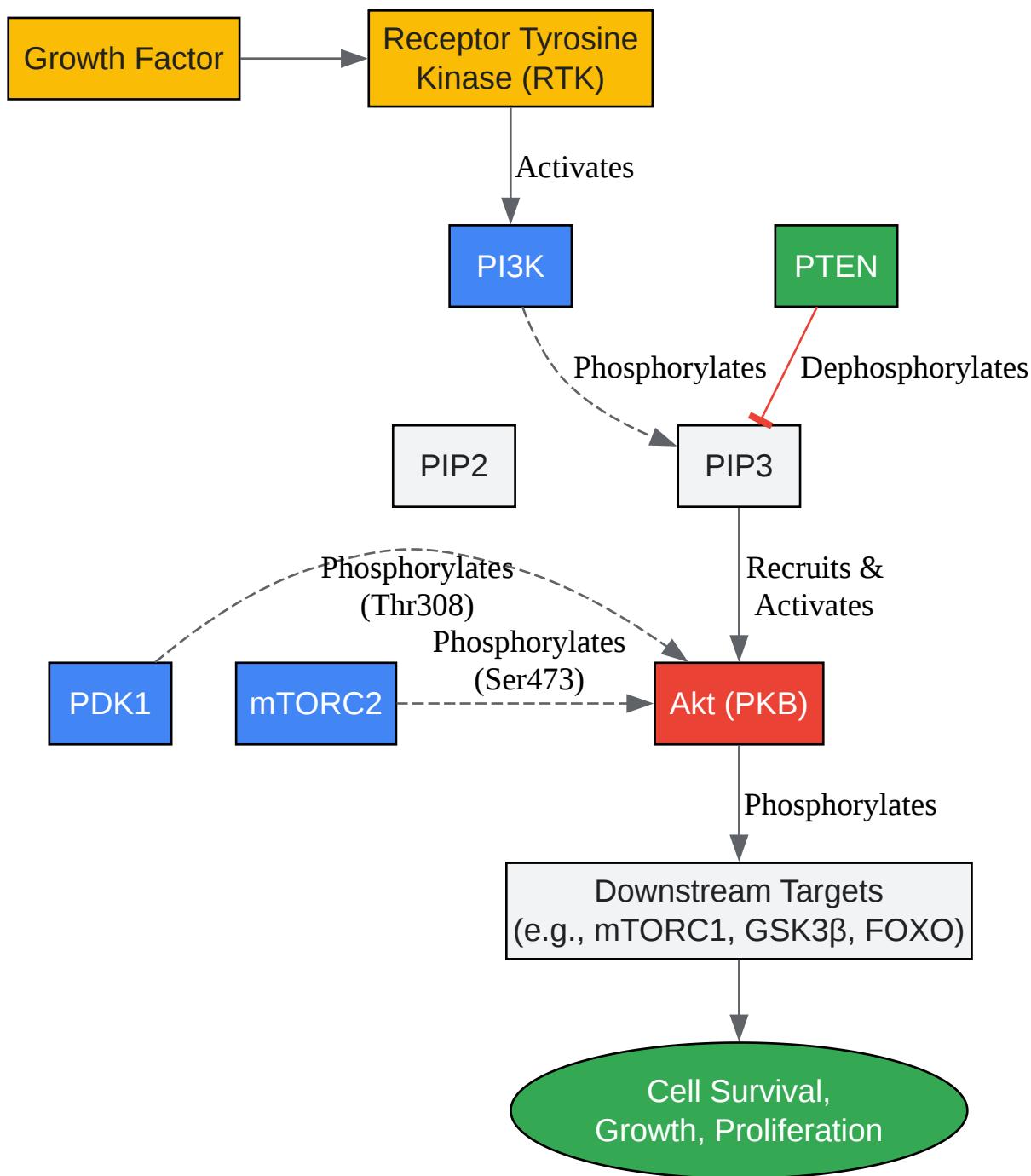
Potential Biological Activity and Signaling Pathways

Derivatives of 4-aminopiperidine-4-carboxamide have been identified as potent and selective inhibitors of Protein Kinase B (Akt). Akt is a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism.^{[6][7]} Dysregulation of this pathway is a hallmark of many cancers, making Akt a significant target for drug development.^[8]

The PI3K/Akt pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs).^[6] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).^[7] PIP₃ acts as a docking site for Akt and its upstream kinase PDK1 at the plasma membrane.^[7] Full activation of Akt requires phosphorylation at two key sites, Thr308 by PDK1 and Ser473 by mTORC2.^[6]

Once active, Akt phosphorylates a multitude of downstream targets to promote cell survival (by inhibiting apoptosis) and cell cycle progression.

Given its structural similarity to known Akt inhibitors, **1-(4-Aminophenyl)piperidine-4-carboxamide** is a compound of interest for investigation as a modulator of this pathway.



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Caption: The PI3K/Akt signaling pathway.

Conclusion

1-(4-Aminophenyl)piperidine-4-carboxamide is a molecule with significant potential for further investigation in the field of drug discovery. Its chemical properties make it an accessible synthetic target. The structural relationship to known inhibitors of the PI3K/Akt pathway strongly suggests that its biological activity should be evaluated, particularly in the context of oncology and other diseases characterized by aberrant cell signaling. This guide provides the foundational chemical information and experimental framework necessary for researchers to undertake such an investigation.

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